

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B182481

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An Important Note on Data Availability: Despite extensive searches of scientific databases and chemical supplier information, detailed experimental data, including synthesis protocols, comprehensive spectral characterization, and in-depth biological activity studies for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**, are not readily available in the public domain. This technical guide, therefore, provides a summary of the known fundamental properties and places the compound in the broader context of adamantane derivatives, drawing parallels from closely related structures.

Introduction

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon. The adamantane cage is a versatile scaffold in medicinal chemistry, often incorporated into drug molecules to enhance lipophilicity, improve metabolic stability, and provide a rigid framework for precise pharmacophore presentation. The presence of both a carboxylic acid and a hydroxyphenyl group on this particular derivative suggests its potential for diverse chemical modifications and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

Property	Value	Source
CAS Number	56531-55-6	P&S Chemicals[1]
Molecular Formula	C ₁₇ H ₂₀ O ₃	P&S Chemicals[1]
Molecular Weight	288.34 g/mol	Calculated
IUPAC Name	3-(4-hydroxyphenyl)adamantane-1-carboxylic acid	P&S Chemicals[1]

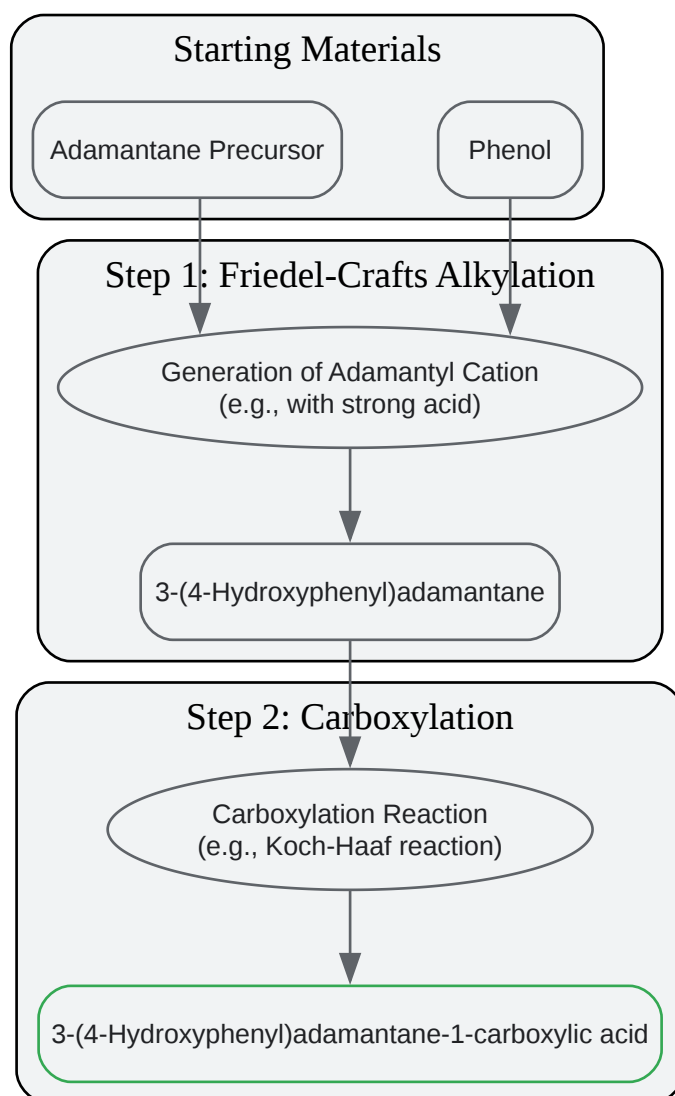
Note: Further experimental data such as melting point, boiling point, and pKa are not consistently reported across publicly available sources.

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not available in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route can be conceptualized.

A potential synthetic approach could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor. The adamantyl cation, generated in situ from a precursor like 1-bromoadamantane or 1-adamantanol in the presence of a strong acid, could react with phenol to introduce the adamantane cage. Subsequent carboxylation at the 3-position of the adamantane moiety would yield the final product.

To illustrate this conceptual pathway, a generalized workflow is presented below.



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Caption: Conceptual synthetic workflow for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Spectral Data

Detailed and verified spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** are not publicly available. For drug development and research purposes, empirical acquisition of this data would be a critical step for structural confirmation and purity assessment.

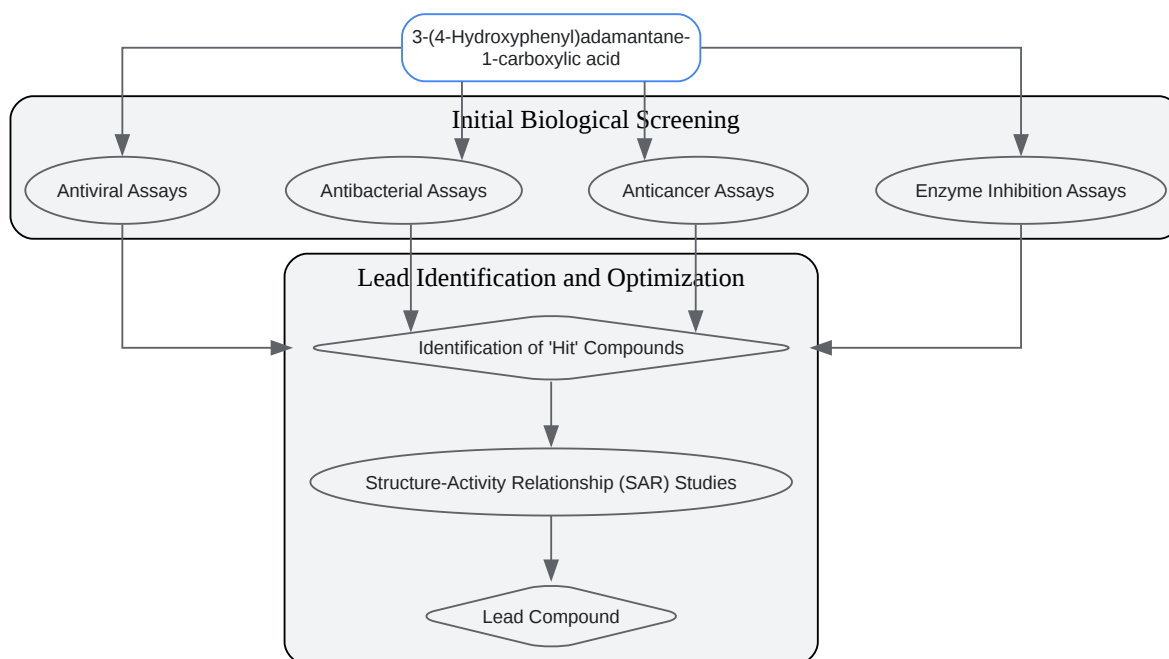
Biological Activity

There are no specific studies detailing the biological activity or pharmacological properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** in the accessible scientific literature.

However, the adamantane scaffold is a well-established pharmacophore. Adamantane derivatives have been explored for a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic activities.

The presence of the 4-hydroxyphenyl group, a common feature in many biologically active compounds, including natural products and synthetic drugs, suggests potential for interactions with various biological targets. For instance, phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, and the aromatic ring can engage in π -stacking interactions with protein residues.

A hypothetical workflow for the initial biological screening of this compound is presented below.



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Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. The lack of detailed public data underscores an opportunity for further research. Future work should focus on:

- Development and publication of a robust and scalable synthetic protocol.
- Comprehensive spectral characterization (NMR, IR, MS, etc.) to establish a reference for future studies.
- Systematic screening for biological activity against a panel of relevant targets to explore its therapeutic potential.

The insights gained from such studies would be invaluable in determining the utility of this compound and could pave the way for the development of novel adamantane-based therapeutics or functional materials.

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References

- 1. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182481#properties-of-3-4-hydroxyphenyl-adamantane-1-carboxylic-acid>]

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